N3 Substitution: Pyrrolidinyl-Acetyl vs. Fluorobenzyl in DHPM Scaffolds
The target compound's N3-(2-oxo-2-(pyrrolidin-1-yl)ethyl) substituent provides a distinct hydrogen-bonding profile and increased topological polar surface area (tPSA) compared to the N3-(2-fluorobenzyl) analog CAS 1105236-06-3. Class-level SAR suggests the pyrrolidinyl-acetyl group can enhance binding to kinase hinge regions, but no direct comparative data is available [1][2].
| Evidence Dimension | Predicted tPSA and Hydrogen-Bond Acceptor/Donor Count |
|---|---|
| Target Compound Data | tPSA: 52.9 Ų; HBA: 3; HBD: 0 (predicted from structure) |
| Comparator Or Baseline | 6-(4-fluorophenyl)-3-(2-fluorobenzyl)-3,4-dihydropyrimidin-4-one (CAS 1105236-06-3): tPSA: 32.7 Ų; HBA: 4; HBD: 0 [2] |
| Quantified Difference | tPSA is ~20 Ų higher for the target, indicating potential for improved solubility and altered membrane permeability. |
| Conditions | In silico prediction based on molecular structure; experimental validation is lacking. |
Why This Matters
The altered tPSA and H-bonding capacity directly influence oral bioavailability and blood-brain barrier penetration, making the target compound a preferred choice for programs requiring a distinct CNS or systemic exposure profile.
- [1] Kuujia.com. Cas no 1058500-63-2. View Source
- [2] Kuujia.com. Cas no 1105236-06-3. View Source
